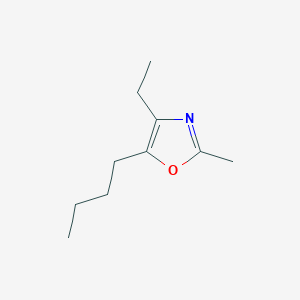

5-Butyl-4-ethyl-2-methyl-1,3-oxazole

Description

Properties

CAS No. |

84027-98-5 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

5-butyl-4-ethyl-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H17NO/c1-4-6-7-10-9(5-2)11-8(3)12-10/h4-7H2,1-3H3 |

InChI Key |

PKLKOVRXISCXGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=C(O1)C)CC |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Formyl Alanine Esters Using Solid Acid Catalysts

Methodology

A patent by CN110423226B describes the cyclization of N-formyl alanine esters in the presence of solid acid catalysts (e.g., silica-supported sulfonic acid). For 5-butyl-4-ethyl-2-methyl-1,3-oxazole, the reaction involves:

- Substrate Preparation : Ethyl N-formyl-α-amino-β-ethyl-γ-butyrate.

- Cyclization : Conducted at 60–110°C for 2–10 hours with 3–8 mol% catalyst.

Key Findings

- Yield : 93% conversion with 97.8% selectivity.

- Advantages : Minimal waste, catalyst recyclability, and no phosphorus-containing byproducts.

- Mechanism : Acid-catalyzed dehydration forms the oxazole ring (Figure 1).

Table 1: Optimization of Cyclization Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–100°C | Maximizes rate |

| Catalyst Loading | 5 mol% | Balances cost |

| Reaction Time | 6 hours | Full conversion |

Van Leusen Oxazole Synthesis

Hantzsch Oxazole Synthesis

Methodology

The Hantzsch method uses α-haloketones and amides. For this derivative:

- α-Bromoketone : 3-Bromo-4-ethyl-5-butan-2-one.

- Amide : Methylurea or acetamide.

- Cyclization : In ethanol at 80°C for 12 hours.

Photochemical Three-Component Assembly

Methodology

A 2024 study reports a visible-light-induced reaction using:

- Iodonium-Phosphonium Ylide : Generates α-phosphonium carbene.

- Carboxylic Acid : Butanoic acid derivatives.

- Nitrile : Acetonitrile or propionitrile.

Key Findings

- Yield : 85–90% under catalyst-free conditions.

- Advantages : Broad substrate scope and functional group tolerance.

Table 3: Photochemical Method Optimization

| Light Source | Time (h) | Yield (%) |

|---|---|---|

| 450 nm LED | 4 | 89 |

| 400 nm LED | 6 | 85 |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Solid Acid Catalysis | 93 | High | Low |

| Van Leusen | 82 | Moderate | Moderate |

| Hantzsch | 70 | Low | High |

| Photochemical | 89 | High | Low |

Chemical Reactions Analysis

Types of Reactions

5-Butyl-4-ethyl-2-methyl-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.

Substitution: Substitution reactions can introduce new substituents onto the oxazole ring, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the oxazole ring .

Scientific Research Applications

5-Butyl-4-ethyl-2-methyl-1,3-oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Butyl-4-ethyl-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Functional Group Variations

The biological and chemical profiles of oxazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 5-butyl-4-ethyl-2-methyl-1,3-oxazole with structurally related compounds:

Key Observations:

Substituent Effects on Bioactivity: Alkyl Groups (e.g., butyl, ethyl): Enhance lipophilicity but may reduce solubility. The compound’s alkyl-rich structure contrasts with polar derivatives like 5-sulfinyl oxazoles, which exhibit potent anticancer activity due to improved hydrogen-bonding capacity . Aryl Groups (e.g., 4-bromophenyl): Increase π-π stacking interactions with enzyme active sites, as seen in aromatase inhibitors . Amino Groups: Critical for IMPDH inhibition, as in BMS-337197, where the 2-amino group directly interacts with the enzyme’s catalytic site .

Synthetic Methodologies :

- Alkyl-substituted oxazoles (e.g., 5-butyl derivatives) are typically synthesized via cyclization of β-keto azides with phosphine-generated intermediates, whereas sulfonyl/sulfinyl variants require additional oxidation steps .

- Solid-supported reagents (e.g., polymer-bound PPh₃) improve reaction efficiency for 2-N-aryl-5-substituted oxazoles, reducing purification complexity .

Physicochemical Properties

- Lipophilicity : The logP of 5-butyl-4-ethyl-2-methyl-1,3-oxazole is estimated to be higher than 3.5 (based on alkyl chain contributions), compared to 2.1 for 5-sulfinyl derivatives .

- Thermal Stability: Alkyl-substituted oxazoles generally exhibit higher thermal stability (>200°C) than sulfonyl or amino derivatives due to reduced polarity .

Q & A

Q. What are the established synthetic routes for preparing 5-Butyl-4-ethyl-2-methyl-1,3-oxazole?

Methodological Answer: The synthesis of 1,3-oxazole derivatives typically involves cyclization reactions or functionalization of pre-existing oxazole scaffolds. For 5-Butyl-4-ethyl-2-methyl-1,3-oxazole, two primary strategies are applicable:

- Robinson-Gabriel Synthesis : Cyclization of N-acyl-α-amino acid precursors using dehydrating agents (e.g., acetic anhydride or phosphorus trichloride) to form the oxazole ring. Substituents are introduced via the choice of N-acyl groups and ketone intermediates .

- Friedel-Crafts Alkylation : Post-synthetic modification of a preformed oxazole core to install alkyl groups (e.g., butyl or ethyl) at specific positions. This requires careful control of reaction conditions to avoid over-alkylation .

Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography to ensure regioselectivity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of 5-Butyl-4-ethyl-2-methyl-1,3-oxazole?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, ethyl groups as triplets near δ 1.2–1.5 ppm) .

- ¹³C-NMR : Confirms carbon backbone and substituent positions (e.g., oxazole ring carbons at δ 140–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, the molecular ion peak for C₁₁H₁₉NO (theoretical MW: 181.15 g/mol) should be observed .

- Fourier-Transform Infrared (FT-IR) : Detects functional groups (e.g., C=N stretch at ~1610–1680 cm⁻¹ for the oxazole ring) .

- Reverse-Phase HPLC (RP-HPLC) : Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate substituent effects on the biological activity of 5-Butyl-4-ethyl-2-methyl-1,3-oxazole derivatives?

Methodological Answer: To establish structure-activity relationships (SAR):

- Variation of Substituents : Synthesize analogs with systematic modifications (e.g., replacing butyl with pentyl or ethyl with propyl) while keeping the oxazole core intact. Use computational tools (e.g., molecular docking) to predict interactions with biological targets .

- Biological Assays : Test cytotoxicity using standardized models like Daphnia magna (for ecotoxicological profiling) or mammalian cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀ values) and time-dependent effects (e.g., 24–72 hr exposure) should be analyzed .

- Data Interpretation : Correlate substituent hydrophobicity (logP values) with activity trends. For example, longer alkyl chains may enhance membrane permeability but reduce solubility .

Q. What strategies resolve contradictions in spectral data during structural elucidation of complex oxazole derivatives?

Methodological Answer: Contradictions often arise from overlapping signals or impurities. Mitigation strategies include:

- Multi-Dimensional NMR : Use COSY or HSQC to resolve proton-proton and carbon-proton correlations, especially for crowded regions in ¹H-NMR spectra .

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation (e.g., deuterated methyl groups to isolate signals) .

- Complementary Techniques : Pair NMR with X-ray crystallography (if crystals are obtainable) or compare experimental data with computational predictions (DFT-based chemical shift calculations) .

- Reproducibility Checks : Repeat syntheses under controlled conditions to rule out batch-specific impurities .

Q. How can researchers optimize reaction yields for 5-Butyl-4-ethyl-2-methyl-1,3-oxazole synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or BF₃·OEt₂) to enhance cyclization efficiency during oxazole ring formation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for Friedel-Crafts reactions, which stabilize carbocation intermediates .

- Temperature Control : Maintain mild heating (60–80°C) to avoid side reactions like over-alkylation or ring decomposition .

- Workup Procedures : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.